N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of the pyridine and thiazole rings in its structure makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . The active hydrogen on the cyanoacetamide moiety allows it to participate in a variety of reactions with bidentate reagents, leading to the formation of heterocyclic compounds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include phenacyl bromide, triethylamine, and various amines . Reaction conditions often involve boiling ethanol as a solvent and basic catalysts like triethylamine .
Major Products: The major products formed from reactions involving this compound include pyrrole derivatives and other heterocyclic compounds . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide has been studied for its applications in various fields . In chemistry, it serves as a precursor for the synthesis of novel heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, including antimicrobial and anticancer properties . The compound’s ability to form stable complexes with metals also makes it useful in industrial applications, such as catalysis and material science .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets . The compound’s structure allows it to participate in nucleophilic substitution reactions, leading to the formation of biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide include other cyanoacetamide derivatives and pyridine-containing compounds . Examples include N-(pyridin-2-yl)acetamide and 3-bromoimidazo[1,2-a]pyridines .
Uniqueness: What sets this compound apart is its unique combination of the cyanoacetamide moiety with the pyridine and thiazole rings . This structure provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-17(6-4-14)12(18)7-11-9-19-13(16-11)10-3-2-5-15-8-10/h2-3,5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGWPYKDPCHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CC1=CSC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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